5-Bromo-2-(dimethylamino)nicotinonitrile

Descripción

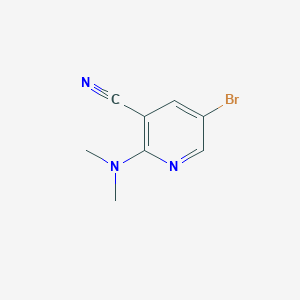

Structure

2D Structure

Propiedades

IUPAC Name |

5-bromo-2-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFQVUVFUBVXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745072 | |

| Record name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346537-10-7 | |

| Record name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 2-(Dimethylamino)nicotinonitrile

The most direct route involves brominating 2-(dimethylamino)nicotinonitrile at the 5-position of the pyridine ring. This method typically employs brominating agents such as liquid bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

- Substrate Preparation : 2-(Dimethylamino)nicotinonitrile serves as the starting material, synthesized via nucleophilic substitution or condensation reactions.

- Bromination : The reaction is conducted in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperatures (0–5°C) to minimize side reactions. Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity.

- Workup : The crude product is purified via column chromatography or recrystallization to isolate the desired 5-bromo derivative.

Multi-Step Synthesis from Nicotinonitrile Derivatives

Alternative approaches may involve constructing the pyridine ring with pre-installed functional groups. For example:

- Cyano Group Introduction : A cyano group can be introduced via nucleophilic substitution or Sandmeyer-type reactions.

- Dimethylamino Group Installation : Treatment of halogenated intermediates with dimethylamine under basic conditions.

- Regioselective bromination at the 5-position requires careful control to avoid competing reactions at other positions.

- Functional group compatibility (e.g., stability of the nitrile group under bromination conditions).

Emerging Strategies

Recent advances in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) could enable modular synthesis. However, these methods remain unexplored for this specific compound.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction is critical for constructing complex architectures in drug discovery .

Typical Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | DME/H₂O or THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Example:

Key Findings:

-

Yields range from 65% to 85% depending on boronic acid substituents.

-

Electron-deficient boronic acids react faster due to enhanced transmetalation .

Nucleophilic Substitution of Bromine

The bromine atom is susceptible to nucleophilic displacement by amines, thiols, or alkoxides under mild conditions .

Reaction Parameters:

| Nucleophile | Conditions | Product |

|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 6h | 5-Piperidino derivative |

| Sodium Methoxide | MeOH, reflux, 8h | 5-Methoxy analogue |

| Benzylthiol | Et₃N, DCM, RT, 4h | 5-(Benzylthio) compound |

Mechanistic Insight:

-

Proceeds via a two-step SNAr mechanism: formation of a Meisenheimer complex followed by leaving-group expulsion .

-

Dimethylamino group at the 2-position enhances ring activation through electron donation.

Nitrile Group Transformations

The nitrile moiety undergoes hydrolysis or reduction to yield carboxylic acids, amides, or amines .

Hydrolysis Pathways:

| Conditions | Product |

|---|---|

| 6M HCl, reflux, 12h | 5-Bromo-2-(dimethylamino)nicotinic acid |

| H₂O₂, NaOH, RT, 24h | Corresponding amide |

Reduction Example:

Functionalization of the Dimethylamino Group

The dimethylamino group participates in alkylation or acylation reactions to modify solubility and bioactivity .

Representative Reactions:

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |

| Acylation | AcCl, pyridine | Acetylated derivative |

Applications:

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Suzuki Coupling | Fast | Electron density of boronic acid |

| Bromine Substitution | Moderate | Nucleophile strength |

| Nitrile Hydrolysis | Slow | pH, temperature |

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-(dimethylamino)nicotinonitrile is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with significant biological activity. Notably, it serves as a precursor in the synthesis of various bioactive molecules, particularly those exhibiting antiprotozoal and anticancer properties.

Case Studies in Medicinal Applications

- Antiprotozoal Activity : Research has indicated that derivatives of this compound demonstrate potent antiprotozoal activity. For instance, compounds synthesized from this nitrile have shown efficacy against protozoan pathogens, making them candidates for further development as therapeutic agents .

- Anticancer Properties : Studies have investigated the anticancer potential of modified derivatives of this compound. Specific analogs have been tested for their ability to inhibit tumor growth in vitro, showcasing promising results that warrant further exploration .

Organic Synthesis

In organic synthesis, this compound acts as an important building block for the creation of more complex molecules. Its bromine atom and nitrile functional group provide sites for nucleophilic substitution and coupling reactions.

Synthetic Pathways

The compound can be utilized in various synthetic pathways including:

- Synthesis of Aza-Terphenyl Diamidine Analogues : These analogues are noted for their biological activities and are synthesized using this compound as a key starting material .

- Formation of Heterocyclic Compounds : The compound can be involved in reactions leading to the formation of diverse heterocycles, which are essential in many pharmacologically active compounds.

Applications in Material Science

Beyond its medicinal applications, this compound has potential uses in material science due to its unique chemical properties. It can be employed in the development of novel materials with specific electronic or optical properties.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine and dimethylamino groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substitution Patterns and Molecular Properties

The following table summarizes key structural and physicochemical differences between 5-Bromo-2-(dimethylamino)nicotinonitrile and analogous compounds:

*Estimated based on structural analogs.

Reactivity and Functional Group Influence

- Dimethylamino vs. Hydroxyl Groups: Replacing the dimethylamino group in this compound with a hydroxyl group (as in 5-Bromo-2-hydroxynicotinonitrile) significantly increases polarity (TPSA: 66.3 vs. 39.9 Ų), which may improve aqueous solubility but reduce membrane permeability .

- Methyl Substitution: Methyl groups in 5-Bromo-2,4,6-trimethylnicotinonitrile increase steric hindrance, which could limit reactivity in nucleophilic substitution reactions but improve metabolic stability .

Key Research Findings

- Synthetic Accessibility: 5-Bromo-2-hydroxynicotinonitrile is synthesized in 75% yield via bromination of 2-hydroxynicotinonitrile, highlighting the efficiency of direct halogenation strategies for pyridine derivatives .

- Purity and Availability: While this compound is discontinued, analogs like 5-Bromo-2-chloro-6-methylnicotinonitrile remain available at high purity (98%), underscoring the importance of substituent-driven commercial viability .

Actividad Biológica

5-Bromo-2-(dimethylamino)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a bromine atom and a dimethylamino group attached to a nicotinonitrile backbone. Its molecular formula is C₉H₈BrN₃, with a molar mass of approximately 226.07 g/mol. The presence of the dimethylamino group enhances its lipophilicity, which may improve its bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds related to nicotinonitriles, including this compound, have demonstrated antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Anticancer Properties : The compound has been explored for its anticancer potential. It appears to interact with specific cellular targets and may induce apoptosis in cancer cells. Its mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .

- Enzyme Inhibition : The compound has been shown to bind to certain enzymes or receptors, modulating their activity. This interaction suggests potential applications in drug design, particularly for targeting specific pathways in disease mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and specific cellular targets. The following mechanisms have been identified:

- Binding to Enzymes : The compound can form covalent bonds with nucleophilic sites on enzymes, acting as an effective inhibitor. This binding alters enzyme activity, leading to various biological effects.

- Cellular Signaling Modulation : By affecting cellular signaling pathways, this compound may influence processes such as apoptosis and cell proliferation .

Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 4.69 to 22.9 µM. | |

| Anticancer Properties | Induced apoptosis in cancer cell lines; effective against various cancer types. | |

| Enzyme Inhibition | Identified as an inhibitor for specific enzymes; potential use in drug development. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nicotinonitrile derivatives, including this compound. Results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for infections .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups, highlighting its potential in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(dimethylamino)nicotinonitrile, and how are intermediates characterized?

The synthesis typically involves bromination and substitution reactions. For example, brominated pyridine derivatives are synthesized via nucleophilic aromatic substitution, where a dimethylamino group is introduced at the 2-position of a bromonicotinonitrile precursor. Intermediate characterization employs 1H NMR (e.g., δ2.4 for methyl groups in analogous compounds) and mass spectrometry (e.g., M+ peaks at 196/198 for brominated isomers) . Purity is confirmed via GC (>98%) .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Key methods include:

Q. What safety protocols are critical when handling this compound?

Follow standard organobromide precautions:

- Use fume hoods to avoid inhalation (evacuate to fresh air if exposed) .

- Wear nitrile gloves and lab coats; avoid skin contact.

- Store in cool, dry conditions away from oxidizers. Emergency protocols include immediate medical consultation with SDS documentation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in brominated nicotinonitrile derivatives?

Regioselectivity is influenced by:

- Electrophilic directing groups : The dimethylamino group acts as a strong electron donor, directing bromination to the 5-position via resonance stabilization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in nitrile-containing systems .

Q. How do structural modifications (e.g., substituent changes) impact biological activity in related compounds?

Structure-activity relationship (SAR) studies on analogs like 5-Bromo-N-phenylnicotinamide show that:

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from polymorphism or solvate formation. Use:

- Hirschfeld surface analysis to compare crystal packing with theoretical models .

- DFT calculations to predict NMR shifts and validate experimental data .

- PXRD to identify polymorphic phases affecting reactivity .

Q. How can reactive intermediates during synthesis be stabilized or characterized?

Q. What role does the dimethylamino group play in the compound’s stability under acidic/basic conditions?

The dimethylamino group:

- Base stability : Acts as a weak base, protonating under acidic conditions (pH <3), leading to potential degradation.

- Oxidative stability : Electron-donating effects reduce susceptibility to oxidation compared to nitro or cyano analogs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Brominated Nicotinonitriles

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 0–5°C (bromination step) | ↑ Regioselectivity | |

| Solvent | DMF or DCM | ↑ Reaction Rate | |

| Catalyst | FeCl3 (Lewis acid) | ↑ Efficiency |

Q. Table 2: Comparative Spectroscopic Data for Analogous Compounds

| Compound | 1H NMR (δ) | MS (M+) | Purity Method |

|---|---|---|---|

| 5-Bromo-2-methylnicotinonitrile | 2.4 (s, 3H), 7.75–8.4 (d) | 196/198 | GC (>98%) |

| 5-Bromo-N-phenylnicotinamide | 7.4–8.5 (aromatic) | 277.12 | HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.